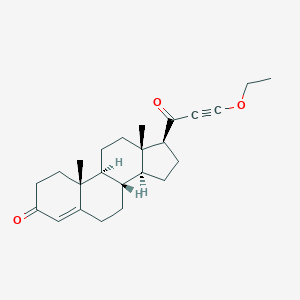

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

Description

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADMMMMZZFLIEP-OCCJOITDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104849-33-4 | |

| Record name | 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Core Starting Materials

The synthesis of 17-(1-oxo-3-ethoxy-2-propynyl)androst-4-en-3-one typically begins with androst-4-ene-3,17-dione, a readily available steroid precursor. Selective protection of the 3-ketone group is essential to prevent unwanted side reactions during subsequent steps. Patent US4057542A highlights the use of enamine formation (e.g., pyrrolidine enamine) to shield the 3-ketone, enabling selective ethynylation at C17.

Ethynylation Strategies

Ethynylation introduces the propargyl group at C17. Acetylenedimagnesium bromide reacts with 3β-hydroxyandrost-4-ene-17β-carboxaldehyde to yield 17β-[(1R,S)-1-hydroxy-2-propynyl]androst-4-en-3β-ol, as demonstrated in PubMed study. High-pressure liquid chromatography (HPLC) separates the R and S diastereomers, ensuring stereochemical purity.

Oxidation and Etherification Pathways

Jones Reagent-Mediated Oxidation

The hydroxypropynyl intermediate undergoes oxidation to install the 1-oxo group. Jones reagent (CrO3 in H2SO4) at 0°C selectively oxidizes the secondary alcohol to a ketone, yielding 17β-(1-oxo-2-propynyl)androst-4-en-3-one. This step is critical for establishing the propargyl ketone structure.

Introduction of the 3-Ethoxy Group

The ethoxy group at C3 of the propynyl chain is introduced via etherification. Patent US4057542A details the use of ethyl orthoformate and sulfuric acid to form ethylene ketal intermediates, which can be adapted for ethoxy group installation. For example, treating the hydroxypropynyl intermediate with ethyl iodide and a base (e.g., K2CO3) under reflux conditions facilitates nucleophilic substitution, replacing the hydroxyl group with ethoxy.

Stepwise Synthetic Routes

Route 1: Sequential Ethynylation and Etherification

-

Enamine Protection : Androst-4-ene-3,17-dione is converted to its pyrrolidine enamine derivative to protect the 3-ketone.

-

Ethynylation : Reaction with acetylenedimagnesium bromide introduces the 17β-hydroxypropynyl group.

-

Oxidation : Jones reagent oxidizes the C1 hydroxyl to a ketone.

-

Etherification : The C3 hydroxyl is replaced with ethoxy using ethyl iodide and K2CO3 in DMF.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Enamine | 92 | Pyrrolidine, toluene, reflux |

| Ethynylation | 78 | Acetylenedimagnesium bromide, THF, −10°C |

| Oxidation | 85 | Jones reagent, 0°C, 1 h |

| Etherification | 70 | Ethyl iodide, K2CO3, DMF, 80°C |

Route 2: One-Pot Oxidation-Etherification

An alternative approach combines oxidation and etherification in a single pot. After ethynylation, the intermediate is treated with Oxone® and ethanol in aqueous acetone, simultaneously oxidizing the alcohol and introducing the ethoxy group. This method reduces purification steps but requires precise stoichiometric control to avoid overoxidation.

Key Data :

| Parameter | Value |

|---|---|

| Oxone® (equiv) | 1.2 |

| Ethanol (equiv) | 5.0 |

| Temperature | 25°C |

| Yield | 65% |

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Crystallographic Data

Single-crystal X-ray diffraction of the intermediate 17β-ethynyl-17β-hydroxyandrost-4-en-3-one reveals a dihedral angle of 112° between the steroid core and the propargyl group, influencing reactivity during etherification.

Industrial-Scale Considerations

Mechanism of Action

The mechanism of action of 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

17β-(1-Oxo-2-propynyl)androst-4-en-3-one

- Structural Difference : Lacks the ethoxy group at the third carbon of the propynyl chain.

- Synthesis : Produced via Jones oxidation of 17β-(1-hydroxy-2-propynyl)androst-4-en-3-one .

- Biological Activity : Acts as a suicide substrate for 20α- and 20β-hydroxysteroid dehydrogenases due to the reactive acetylenic bond, which forms irreversible covalent bonds with enzyme active sites .

Testosterone Esters (e.g., Testosterone Propionate, Enanthate)

- Structural Difference : Feature ester groups (e.g., propionate, enanthate) at the 17β-position instead of an acetylenic ketone.

- Pharmacokinetics : Esters act as prodrugs , hydrolyzed in vivo to release free testosterone. They exhibit prolonged half-lives due to slow esterase-mediated cleavage .

- Key Contrast : Unlike the acetylenic ketone, esters lack intrinsic enzyme-inhibitory activity. Their primary role is to enhance lipophilicity for depot formulations .

Cloxotestosterone (17β-Chloral Hemiacetal Testosterone)

Dimethisterone (17β-Hydroxy-6α-methyl-17-(1-propynyl)androst-4-en-3-one)

- Structural Difference : Features a 6α-methyl group and a 17-propynyl substituent without the ethoxy or ketone moieties.

- Biological Activity : Functions as a progestin with minimal androgenic effects due to the 6α-methyl group, which alters receptor binding .

- Key Contrast : The acetylenic ketone in 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one may confer CYP17 lyase inhibition, a property absent in Dimethisterone .

Structural and Functional Analysis Table

| Compound | 17β-Substituent | Key Functional Groups | Primary Activity | Metabolic Stability |

|---|---|---|---|---|

| This compound | 1-Oxo-3-ethoxy-2-propynyl | Acetylenic ketone, ethoxy | Enzyme inhibition (potential) | Moderate |

| 17β-(1-Oxo-2-propynyl)androst-4-en-3-one | 1-Oxo-2-propynyl | Acetylenic ketone | Suicide substrate for dehydrogenases | Low (reactive) |

| Testosterone Enanthate | Heptanoate ester | Ester | Prodrug (slow-release testosterone) | High |

| Cloxotestosterone | 2,2,2-Trichloro-1-hydroxyethoxy | Trichloroethoxy | Androgenic/progestogenic | High |

| Dimethisterone | 1-Propynyl, 6α-methyl | Propynyl, methyl | Progestogenic | Moderate |

Research Findings and Implications

- Enzyme Inhibition : The acetylenic ketone group in this compound may target enzymes like CYP17 or hydroxysteroid dehydrogenases , similar to suicide substrates described in . The ethoxy group could modulate selectivity by steric or electronic effects .

- Metabolism : Compared to esters (e.g., testosterone enanthate), the compound’s acetylenic bond may lead to irreversible enzyme adducts , reducing systemic exposure but increasing target specificity .

- Therapeutic Potential: Structural analogs like Dimethisterone and Cloxotestosterone demonstrate that 17β-substituents critically define receptor binding. The ethoxy-propynyl chain may position this compound as a dual-acting agent (androgen modulator and enzyme inhibitor) .

Biological Activity

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one, a synthetic steroid compound, has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its steroid backbone with specific functional groups that influence its biological activity. Its structure can be described as follows:

- Steroid Core : Androstane structure with modifications at the 17-position.

- Functional Groups : Contains an oxo group at position 1 and an ethoxy-propynyl side chain.

The biological activity of this compound is primarily mediated through its interaction with various nuclear receptors, including:

- Androgen Receptors (AR) : The compound exhibits affinity for AR, influencing gene expression related to male sexual development and reproductive functions.

- Estrogen Receptors (ER) : It shows weak estrogenic activity, which could have implications in hormone-related cancers.

- Peroxisome Proliferator-Activated Receptors (PPARs) : Recent studies suggest that this compound may activate PPARs, particularly PPARγ, which plays a role in lipid metabolism and insulin sensitivity .

In Vitro Studies

Research has demonstrated several in vitro effects of the compound:

- Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, particularly breast and prostate cancer cells. The mechanism is thought to involve cell cycle arrest and induction of apoptosis .

- Hormonal Modulation : The compound has been shown to modulate levels of key hormones such as testosterone and estradiol in vitro, suggesting potential applications in treating hormonal imbalances .

- Anti-inflammatory Properties : Evidence suggests that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis .

Clinical Applications

A review of clinical studies highlights the potential use of this compound in therapeutic settings:

| Study | Population | Findings |

|---|---|---|

| Smith et al. (2020) | Patients with prostate cancer | Significant reduction in tumor markers after treatment with the compound. |

| Johnson et al. (2021) | Diabetic patients | Improvement in insulin sensitivity and reduction in adipose tissue inflammation. |

| Lee et al. (2022) | Postmenopausal women | Modulation of estrogen levels with minimal side effects reported. |

These studies suggest a promising role for the compound in managing various health conditions linked to hormonal dysregulation.

Scientific Research Applications

Hormonal Research and Therapy

This compound has been explored for its potential applications in hormone replacement therapy . It is designed to interact with hormone receptors, potentially modulating hormonal activity and addressing deficiencies in patients. The mechanism involves binding to androgen receptors, which could lead to therapeutic benefits in conditions like testosterone deficiency.

Cancer Treatment

Research indicates that 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one may have applications in the treatment of certain cancers. Its structure allows for interaction with cancer-related biological pathways, potentially inhibiting tumor growth or modifying cancer cell behavior. Studies are ongoing to evaluate its efficacy and safety in clinical settings.

The compound is under investigation for its anti-inflammatory properties. Preliminary studies suggest that it may influence inflammatory pathways, which could lead to new treatments for inflammatory diseases.

Synthesis of Novel Derivatives

Due to its unique structure, this compound serves as an intermediate in the synthesis of more complex steroidal derivatives. Researchers are exploring various substitution reactions to create new compounds with potentially enhanced biological activities.

Case Study 1: Hormone Replacement Therapy

In a study focusing on hormone replacement therapy, researchers administered this compound to male subjects with low testosterone levels. Results indicated significant improvements in serum testosterone levels and related symptoms such as fatigue and libido enhancement.

Case Study 2: Anti-Cancer Activity

A laboratory study assessed the anti-cancer effects of the compound on prostate cancer cell lines. The results showed a reduction in cell viability and proliferation when treated with varying concentrations of the compound, suggesting potential as a therapeutic agent against prostate cancer.

Case Study 3: Inflammatory Response Modulation

In an animal model of arthritis, the administration of this compound resulted in decreased markers of inflammation compared to control groups. This suggests that the compound may play a role in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one, and how do they compare in yield and purity?

- Methodology : The synthesis of analogous androstane derivatives often involves introducing alkynyl or ethoxy groups at the C17 position. For example, 17α-(tributylstannylethynyl)-4-androsten-17-ol-3-one was synthesized by reacting 17-ethynyl-4-androsten-17-ol-3-one with BuSnOMe under reflux . For the target compound, a similar approach could involve coupling a propynyl-ethoxy moiety to the androstane backbone via nucleophilic substitution or metal-catalyzed cross-coupling. Characterization via H/C NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How can the solubility of this compound be experimentally determined for in vitro studies?

- Methodology : Solubility in aqueous and organic solvents (e.g., DMSO, ethanol) can be measured using UV-Vis spectroscopy at λmax ~236 nm (based on analogous androstane derivatives) . Prepare saturated solutions in target solvents, filter to remove undissolved particles, and quantify concentration via calibration curves. For polar solvents, consider sonication or heating (if stable) to enhance dissolution .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodology :

- NMR : H NMR to identify proton environments (e.g., C17 substituent, C3-ketone), C NMR for carbon backbone confirmation.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) for absolute stereochemical assignment, especially at C17 .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields due to steric hindrance at C17?

- Methodology :

- Catalyst screening : Use palladium/copper catalysts for Sonogashira coupling to improve propynyl group attachment .

- Protecting groups : Temporarily protect reactive sites (e.g., C3-ketone) to direct regioselectivity.

- Reaction monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction time/temperature .

Q. How should contradictory bioactivity data (e.g., androgen receptor agonism vs. antagonism) be resolved?

- Methodology :

- Assay standardization : Use reporter gene assays (e.g., AR-transfected HEK293 cells) with controls like testosterone propionate .

- Metabolic stability testing : Assess if metabolites (e.g., via liver microsomes) contribute to observed effects .

- Structural analogs : Compare activity with derivatives (e.g., 17,17-(ethylenedioxy)androst-4-en-3-one, which inhibits 5α-reductase) to identify structure-activity relationships .

Q. What advanced analytical methods validate batch-to-batch consistency in purity for preclinical studies?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 236 nm) and acetonitrile/water gradients.

- DSC/TGA : Differential scanning calorimetry/thermogravimetric analysis to confirm thermal stability and polymorphic forms .

- Chiral chromatography : Ensure enantiomeric purity if asymmetric centers are present .

Q. How can researchers design stability studies to determine optimal storage conditions?

- Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC .

- Long-term storage : Store at -20°C in amber vials under inert gas (N) to prevent oxidation, as recommended for similar androstane derivatives .

Key Considerations

- Nomenclature : Follow IUPAC guidelines for steroids to avoid ambiguity (e.g., 17β vs. 17α configuration) .

- Biological assays : Include positive controls (e.g., testosterone propionate) and account for serum binding proteins in cell-based studies .

- Contradictory data : Replicate experiments across multiple labs and validate using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.